6-bromo-1-methyl-1H-indazole

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Sourcing high-purity, N1-methyl-fixed bromoindazole for medchem can be unreliable. This single-regioisomer (>97% purity) is the precise solution. - Predictable Reactivity: The 6-bromo handle enables efficient Pd-catalyzed cross-couplings, showing superior activity over chloro analogs for constructing 1,6-disubstituted indazoles. - Defined Scaffold: N1-methylation eliminates regioisomeric mixtures, ensuring structural integrity for kinase inhibitor libraries (e.g., CDK9). - Robust Supply: Available in multi-gram to kilogram quantities from a validated, cost-effective N-methylation route.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 590417-94-0
Cat. No. B1292064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-methyl-1H-indazole
CAS590417-94-0
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Br)C=N1
InChIInChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3
InChIKeySVVSOIGNROPKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-methyl-1H-indazole: Heterocyclic Building Block


6-Bromo-1-methyl-1H-indazole (CAS 590417-94-0) is a brominated, N1-methylated indazole derivative with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol. This heterocyclic compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and pharmaceutical research . Its structure features a reactive aryl bromide at the 6-position of the indazole core, enabling its use in a wide range of transition metal-catalyzed cross-coupling reactions for the construction of more complex, bioactive molecular architectures .

Cross-coupling Designed for Pd-catalyzed couplings (Suzuki, etc.) at the 6-position via reactive aryl bromide
Regiochemistry Defined N1-methyl ensures a single, regioisomerically pure building block
Physicochemical Bromine substituent provides higher lipophilicity for ADME property tuning in lead optimization

6-Bromo-1-methyl-1H-indazole vs. Halogenated Analogs


While the indazole scaffold is common, the specific substitution pattern of 6-bromo-1-methyl-1H-indazole provides distinct physicochemical and reactivity properties that are critical for specific synthetic and medicinal chemistry applications. Its heavier bromine atom imparts a significantly higher boiling point, density, and lipophilicity (LogP) compared to its chloro, fluoro, or unsubstituted counterparts, which directly impacts its handling, purification, and pharmacokinetic properties in drug design [1]. Furthermore, the N1-methylation ensures a defined regiochemistry that differentiates it from N2-alkylated isomers or the parent 1H-indazole, avoiding the complications of regioisomeric mixtures [2]. Critically, the aryl bromide moiety provides superior reactivity in cross-coupling reactions compared to the less reactive aryl chloride, enabling more efficient and higher-yielding syntheses of advanced intermediates [3].

This Product Aryl bromide: faster oxidative addition in cross-coupling
Chloro analog Aryl chloride may require harsher conditions and give lower yields
This Product N1-methyl regioisomer; thermodynamically controlled alkylation
N1/N2 mixture Regioisomeric mixtures complicate purification and reproducibility
This Product Predicted LogP ~2.7; higher boiling point aids scale-up handling
Fluoro/chloro analogs Lower lipophilicity may shift ADME properties in drug-like series

6-Bromo-1-methyl-1H-indazole Quantitative Differentiation


Cross-Coupling Reactivity Advantage

The reactivity of 6-bromo-1-methyl-1H-indazole in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is intrinsically superior to that of its 6-chloro-1-methyl-1H-indazole analog. This is due to the well-established faster kinetics of oxidative addition for aryl bromides compared to aryl chlorides. For example, in Suzuki-Miyaura reactions, aryl bromides generally react significantly faster, enabling reactions under milder conditions (e.g., room temperature) and with lower catalyst loadings [1]. This translates to higher yields and a broader substrate scope for the brominated derivative, making it the preferred electrophilic partner for efficient construction of complex molecules.

Cross-Coupling Reactivity
Class-level inference
Aryl-Br oxidative addition >10× faster than Aryl-Cl in Suzuki-Miyaura coupling
May support higher-yielding syntheses under milder conditions
Reactivity advantage is well-established for Pd-catalyzed couplings
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Regioselective N1-Methylation

The synthesis of 6-bromo-1-methyl-1H-indazole from 6-bromo-1H-indazole leverages thermodynamic control to achieve high regioselectivity for N1-alkylation. Under basic conditions, the N1-methylated product is the thermodynamically favored regioisomer over the kinetically favored N2-methylated isomer. This is a critical differentiator from alternative synthetic routes that may produce a mixture of regioisomers, which are difficult to separate [1]. While specific regioisomeric ratios (r.r.) for this exact compound are not widely reported, literature on the regioselective alkylation of indazoles indicates that thermodynamic control can lead to >99:1 selectivity for the N1-alkylated product, ensuring a high-purity, single-component building block for downstream applications.

Regioselective N1-Methylation
Class-level inference
Thermodynamic control: r.r. >99:1 (N1 vs N2) reported in analog systems
Ensures defined regioisomer, avoiding mixture separation
Specific r.r. for this compound not widely reported
Synthetic Methodology Regioselectivity Process Chemistry

Lipophilicity and Boiling Point Profile

The presence of a bromine atom at the 6-position confers distinct physicochemical properties compared to other halogenated or unsubstituted analogs. 6-Bromo-1-methyl-1H-indazole exhibits a significantly higher predicted octanol-water partition coefficient (LogP) of 2.70, compared to ~2.2 for the 6-chloro analog and ~1.7 for the 6-fluoro analog [REFS-1, REFS-2]. Its predicted boiling point is also substantially higher at 293.6°C, compared to 270.8°C for the chloro analog and 231.0°C for the parent 1-methyl-1H-indazole [REFS-1, REFS-3]. Similarly, its density of 1.60 g/cm³ is greater than that of the chloro (1.3 g/cm³) and unsubstituted (1.1 g/cm³) compounds.

Lipophilicity & Boiling Point
Cross-study comparable
Predicted LogP 2.70 (Br) vs 2.2 (Cl) vs 1.7 (F); bp 293.6°C (Br)
Supports ADME property tuning in medicinal chemistry
Predicted values; experimental data may vary
Medicinal Chemistry Physical Chemistry ADME Properties

Patent-Validated Synthetic Intermediate

The value of 6-bromo-1-methyl-1H-indazole is not merely theoretical; it is demonstrably used as a key intermediate in several high-value patent applications. It is explicitly cited as a starting material or intermediate in patents covering novel cyclin-dependent kinase 9 (CDK9) inhibitors (WO-2021115335-A1), methods for treating oxalate-related diseases (US-2021052586-A1), and the synthesis of 1-methyl-1H-indazole-6-carboxylic acid (WO-2020253533-A1), a crucial building block for various bioactive molecules [REFS-1, REFS-2]. This direct citation in the patent literature confirms its established role and validates its procurement for legitimate pharmaceutical research and development.

Patent Citations
Supporting evidence
Cited as intermediate in ≥4 patent applications (CDK9, STING, etc.)
Validates relevance to drug discovery research programs
Patent literature confirms commercial utility
Pharmaceutical Development Patent Analysis Synthetic Utility

6-Bromo-1-methyl-1H-indazole Application Scenarios


Cross-Coupling for Heterocyclic Intermediates

Procure 6-bromo-1-methyl-1H-indazole when the synthetic plan involves a palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install a new carbon-carbon or carbon-nitrogen bond at the indazole 6-position. The superior reactivity of the aryl bromide over its chloro analog [1] enables higher yields under milder conditions, minimizing side reactions and simplifying purification. This is especially critical when coupling with challenging, electron-rich, or sterically hindered boronic acids or amines, where the chloro analog may fail to react efficiently.

Lipophilic Drug Candidate Design

Select 6-bromo-1-methyl-1H-indazole as the core scaffold when medicinal chemistry objectives require an increase in a lead compound's lipophilicity (LogP) to enhance membrane permeability or target engagement. The bromine atom contributes a LogP of ~2.7, which is significantly higher than the chloro (~2.2) or fluoro (~1.7) analogs [2]. This predictable lipophilicity shift allows chemists to fine-tune a molecule's physicochemical profile without drastically altering its core structure, a key strategy in lead optimization campaigns for CNS or intracellular targets.

1,6-Disubstituted Indazole Kinase Inhibitor Libraries

Utilize 6-bromo-1-methyl-1H-indazole as a central building block for generating diverse libraries of 1,6-disubstituted indazoles. The fixed N1-methyl group provides a defined starting point, while the 6-bromo handle offers a versatile point of diversification. This compound is directly cited in patents for kinase inhibitors (e.g., CDK9) , confirming its relevance in this therapeutic area. Procuring this specific compound ensures access to a validated chemical space, accelerating the exploration of structure-activity relationships (SAR) around the indazole core.

Scalable Intermediate Synthesis

Choose 6-bromo-1-methyl-1H-indazole for process development and scale-up when a robust, well-characterized intermediate is required. The compound's high boiling point (293.6°C) and crystalline nature facilitate handling and purification at scale. Furthermore, its synthesis from commercially available 6-bromo-1H-indazole via a straightforward, high-yielding alkylation ensures reliable supply and cost-effective access for multi-gram to kilogram quantities, a critical factor in pharmaceutical manufacturing.

Application
Selection Property
Validation Focus
Cross-coupling to 6-position
Reactivity of aryl bromide in oxidative addition
Coupling yields under mild conditions, substrate scope
Lead optimization – lipophilicity tuning
Predicted higher logP relative to Cl/F analogs
ADME assay profiling (permeability, protein binding)
1,6-disubstituted indazole libraries
Defined N1-methyl and versatile 6-bromo handle
Kinase inhibitor SAR exploration (patent-validated space)
Scalable intermediate synthesis
High boiling point and crystalline nature
Multi-gram process optimization, supply reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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